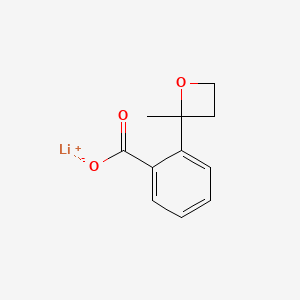
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate, also known as LiMOB, is a lithium salt of 2-(2-methyloxetan-2-yl)benzoic acid. LiMOB is a promising compound due to its unique properties and potential applications in various fields, including battery technology, drug delivery, and catalysis.
Wirkmechanismus
The mechanism of action of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is not fully understood. However, it is believed that this compound interacts with the cell membrane and alters its fluidity, leading to changes in ion channel activity and neurotransmitter release. This, in turn, affects the function of various neuronal pathways, resulting in the therapeutic effects observed in certain psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neuroprotective proteins, such as brain-derived neurotrophic factor (BDNF), and to reduce the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the production of cyclic AMP (cAMP), which is involved in various cellular processes, including neurotransmitter release and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is its high solubility in various solvents, which makes it easy to handle and use in laboratory experiments. Additionally, this compound exhibits excellent thermal stability and does not decompose at high temperatures. However, one limitation of this compound is its relatively high cost compared to other lithium salts, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate. One area of interest is the development of new electrolyte materials for lithium-ion batteries, and this compound has shown promise in this regard. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in psychiatric disorders. Finally, research is needed to explore the use of this compound in other fields, such as catalysis and materials science.
Synthesemethoden
The synthesis of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate involves the reaction of 2-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate in anhydrous tetrahydrofuran or dimethylformamide. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is obtained through filtration and solvent evaporation.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate has been extensively studied for its applications in battery technology. It has been found to exhibit excellent electrochemical properties, such as high ionic conductivity and stability, making it a promising electrolyte material for lithium-ion batteries. Additionally, this compound has been investigated for its potential use in drug delivery systems. Its unique properties, such as its ability to form stable complexes with various drugs, make it an attractive candidate for targeted drug delivery.
Eigenschaften
IUPAC Name |
lithium;2-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSPJFYKQXOQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)




![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)